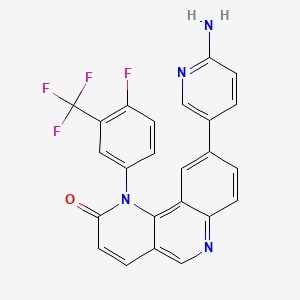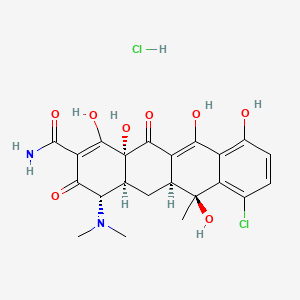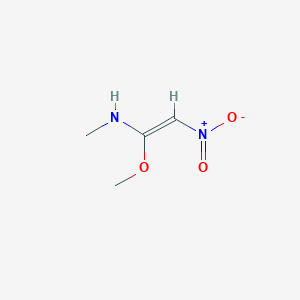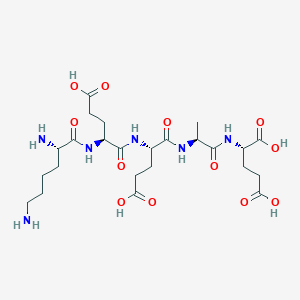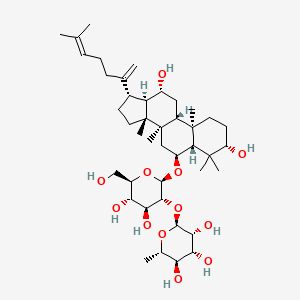![molecular formula C21H20ClF4N7 B1139425 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride](/img/structure/B1139425.png)
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-2584702 hydrochloride is a selective ATP competitive inhibitor of p70 ribosomal protein S6 kinase (p70S6K). This compound has shown significant potential in inhibiting the phosphorylation of the S6 ribosomal protein, which plays a crucial role in cell growth and proliferation .
Mechanism of Action
Target of Action
LY-2584702 hydrochloride is a selective ATP competitive inhibitor of p70S6K . The p70S6K is a protein kinase that plays a crucial role in the regulation of cell growth, cell proliferation, and protein synthesis .
Mode of Action
LY-2584702 hydrochloride interacts with its target, p70S6K, by competitively inhibiting ATP . This interaction results in the inhibition of the phosphorylation of the S6 ribosomal protein (pS6), a downstream effector of S6K .
Biochemical Pathways
The primary biochemical pathway affected by LY-2584702 hydrochloride is the PI3K/Akt/mTOR signaling pathway . This pathway is critical for regulating cell proliferation and survival. By inhibiting p70S6K, LY-2584702 hydrochloride disrupts this pathway, leading to downstream effects that can influence cell growth and protein synthesis .
Result of Action
The inhibition of p70S6K by LY-2584702 hydrochloride leads to significant molecular and cellular effects. It has been shown to inhibit the phosphorylation of the S6 ribosomal protein in HCT116 colon cancer cells . This inhibition can lead to a decrease in cell proliferation, as observed in A549 and SK-MES-1 cells .
Biochemical Analysis
Biochemical Properties
LY-2584702 hydrochloride plays a significant role in biochemical reactions as it inhibits the phosphorylation of the S6 ribosomal protein (pS6) in HCT116 colon cancer cells . It interacts with the enzyme p70S6K, a ribosomal protein kinase .
Cellular Effects
LY-2584702 hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting S6K activity in EOMA cells, as determined by the phosphorylation of its downstream effector S6 . It also significantly inhibits the proliferation of A549 cells over 24 hours at 0.1 μM .
Molecular Mechanism
The mechanism of action of LY-2584702 hydrochloride involves its selective ATP competitive inhibition of p70S6K . It exerts its effects at the molecular level by binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LY-2584702 hydrochloride change over time. It demonstrates significant single-agent efficacy in both U87MG glioblastoma and HCT116 colon carcinoma xenograft models .
Dosage Effects in Animal Models
The effects of LY-2584702 hydrochloride vary with different dosages in animal models. It demonstrates statistically significant tumor growth reduction at TMED50 (threshold minimum effective dose 50%) (2.3 mg/kg) and TMED90 (10 mg/kg) in the HCT116 colon carcinoma xenograft model .
Metabolic Pathways
LY-2584702 hydrochloride is involved in the MAPK/ERK signaling pathway . It interacts with enzymes or cofactors in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-2584702 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the imidazole ring: This is achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the piperidine ring: This step involves the reaction of the imidazole derivative with a piperidine derivative.
Formation of the pyrazolo[3,4-d]pyrimidine ring: This is achieved through cyclization reactions involving the imidazole-piperidine intermediate.
Final hydrochloride formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of LY-2584702 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Batch or continuous flow synthesis: Depending on the scale, either batch or continuous flow methods are used.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization.
Quality control: The final product undergoes rigorous quality control to ensure it meets the required specifications
Chemical Reactions Analysis
Types of Reactions
LY-2584702 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of LY-2584702 hydrochloride, which can be used for further research and development .
Scientific Research Applications
LY-2584702 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of p70S6K and its effects on cellular processes.
Biology: Employed in cell biology studies to investigate the role of p70S6K in cell growth and proliferation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth.
Industry: Used in the development of new drugs and therapeutic agents targeting p70S6K .
Comparison with Similar Compounds
Similar Compounds
LY-2584702 tosylate salt: Another form of LY-2584702 with similar inhibitory properties.
BI-D1870: A selective inhibitor of ribosomal S6 kinases.
CYC116: A potent inhibitor of Aurora A/B kinases with some activity against p70S6K .
Uniqueness
LY-2584702 hydrochloride is unique due to its high selectivity and potency as an ATP competitive inhibitor of p70S6K. Its ability to inhibit tumor growth in various cancer models makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N7.ClH/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGYRKDHQORLNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF4N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)
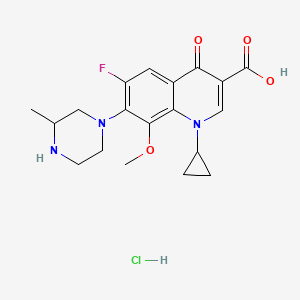
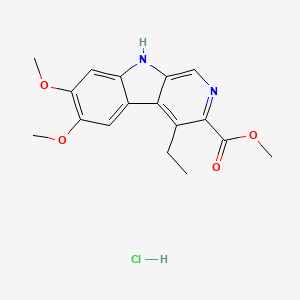
![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid](/img/structure/B1139352.png)
